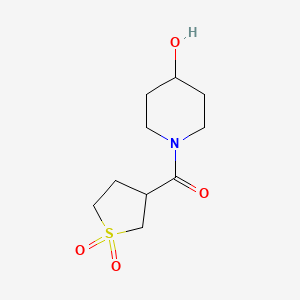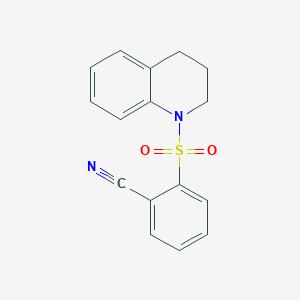
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPHM is a small molecule that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is believed to exert its effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease. It is believed that these effects are due to the inhibition of certain enzymes such as COX-2 and 5-LOX.
Advantages and Limitations for Lab Experiments
One advantage of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have low toxicity in animal models. However, one limitation of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in humans. Finally, the development of more efficient synthesis methods for (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone could potentially increase its availability for research purposes.
Synthesis Methods
The synthesis method of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 4-hydroxypiperidine with 1,5-dimethylpyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is typically around 50%.
Scientific Research Applications
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted on mice, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone was found to inhibit the growth of breast cancer cells. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(7-12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZXALDHLUKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)





![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)
